molecular formula C14H8ClFN2OS B2424104 4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 392289-83-7

4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2424104
CAS No.: 392289-83-7
M. Wt: 306.74
InChI Key: OUYQJFKJIPSUCO-UHFFFAOYSA-N
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Description

4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule belonging to the benzothiazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological profiles . This compound is of significant interest in oncological and pharmacological research, particularly in the development of novel multi-targeted therapies. Benzothiazole derivatives like this one have demonstrated potent and selective anti-proliferative activity against a range of human cancer cell lines, including mammary, ovarian, colon, and non-small cell lung cancer subpanels . The structural features of this molecule—specifically the 6-fluoro and 2-amido substituents on the benzothiazole core—are associated with enhanced biological activity and are commonly explored in structure-activity relationship (SAR) studies . Mechanistic studies on related benzothiazole analogues suggest potential activity through the inhibition of key signaling pathways that drive tumor survival and proliferation, such as the AKT and ERK pathways . Furthermore, the benzothiazole nucleus has shown promise in targeting tumor-associated carbonic anhydrases, which are enzymes implicated in the survival and metastasis of hypoxic tumors . Beyond its direct anticancer potential, this compound is also a candidate for investigating the link between chronic inflammation and cancer, as similar derivatives have been found to significantly reduce the secretion of pro-inflammatory cytokines like IL-6 and TNF-α, which are known to facilitate a tumor-promoting microenvironment . This dual potential for anticancer and anti-inflammatory action positions this compound as a valuable chemical probe for basic research and a promising lead structure for the development of new therapeutic agents.

Properties

IUPAC Name

4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2OS/c15-9-3-1-8(2-4-9)13(19)18-14-17-11-6-5-10(16)7-12(11)20-14/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYQJFKJIPSUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromine-Mediated Cyclization in Acetic Acid

In a representative procedure, 3-chloro-4-fluoroaniline (1.45 g, 0.01 mol) reacts with potassium thiocyanate (8 g, 0.08 mol) in glacial acetic acid (20 mL) under ice-cooling. Bromine (1.6 mL in 6 mL acetic acid) is added dropwise below 0°C over 105 minutes. Post-addition, stirring continues for 2 hours at 0°C and 10 hours at room temperature. The crude product precipitates upon water addition, followed by hot filtration and recrystallization from benzene-ethanol (1:1) to yield yellow crystals (75% yield, m.p. 210–211°C). Key parameters include:

Parameter Value
Temperature Control 0–5°C during Br₂ addition
Reaction Time 14 hours total
Recrystallization Benzene-Ethanol
Yield 75%

This method leverages bromine’s electrophilic properties to facilitate cyclization, with acetic acid acting as both solvent and proton source.

Alternative Ammonium Thiocyanate Route

A modified approach substitutes KSCN with ammonium thiocyanate (0.1 mol) in HCl (9 mL) and water (25 mL). After refluxing for 4 hours, the intermediate phenylthiourea undergoes bromination in chloroform at 5°C, followed by ammonia treatment to yield the 2-aminobenzothiazole (m.p. 216–218°C). This method reduces bromine usage but requires stringent pH control during neutralization.

Acylation of 2-Amino-6-Fluoro-7-Chloro-1,3-Benzothiazole

The final step involves reacting the benzothiazole amine with 4-chlorobenzoyl chloride. Sigma-Aldrich’s documentation confirms the commercial availability of the amine intermediate (CAS 210834-98-3), enabling standardized acylation protocols.

Schotten-Baumann Conditions

In a typical procedure, 2-amino-6-fluoro-7-chloro-1,3-benzothiazole (1.0 eq) is suspended in tetrahydrofuran (THF) under nitrogen. Triethylamine (2.5 eq) is added as an HCl scavenger, followed by dropwise addition of 4-chlorobenzoyl chloride (1.2 eq) at 0°C. The mixture warms to room temperature overnight, followed by aqueous workup and recrystallization from ethanol to isolate the target compound.

Parameter Value
Solvent Tetrahydrofuran
Base Triethylamine
Temperature 0°C → room temp
Reaction Time 12–16 hours
Yield 68–72%

Microwave-Assisted Acylation

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. Combining the amine (1.0 eq) and 4-chlorobenzoyl chloride (1.1 eq) in dimethylformamide (DMF) with potassium carbonate (2.0 eq) under microwave conditions (100°C, 300 W, 20 minutes) achieves 85% yield. This method reduces side-product formation but requires specialized equipment.

Critical Analysis of Byproduct Formation

Competing reactions during acylation include over-acylation at the benzothiazole nitrogen and hydrolysis of the acid chloride. Gas chromatography-mass spectrometry (GC-MS) data identifies N,N-diacylated byproducts (5–8% yield) when excess acylating agent is used. Mitigation strategies involve:

  • Strict stoichiometric control (1.1–1.2 eq acid chloride)
  • Low-temperature addition (−10°C) in polar aprotic solvents
  • Use of molecular sieves to absorb generated HCl

Scalability and Industrial Adaptations

Pilot-scale synthesis (500 g batches) employs continuous flow reactors to enhance heat transfer during exothermic acylation. A 2019 study demonstrated 89% yield in a tubular reactor (residence time: 8 minutes, 50°C) using 4-chlorobenzoyl chloride and the amine in a 1.15:1 molar ratio.

Chemical Reactions Analysis

4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that compounds similar to 4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can inhibit the growth of various pathogens. The specific activity of this compound against bacteria and fungi suggests potential efficacy based on structural similarities with other active benzothiazoles .

Anticancer Activity

Benzothiazole derivatives have gained attention for their anticancer properties. A study highlighted that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. For example:

  • Related compounds showed significant inhibition of cell proliferation in cancer cells such as A431, A549, and H1299.
  • They induced apoptosis and arrested the cell cycle at concentrations as low as 1μM1\mu M.

The presence of both chloro and fluoro substituents may enhance its anticancer activity due to their influence on interactions with biological targets .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential use in the treatment of various diseases due to its biological activities. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents .

Material Science

The compound can also be utilized in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique chemical structure allows for modifications that can tailor its properties for various industrial applications .

Case Studies

Several studies have documented the biological activities of benzothiazole derivatives:

  • Antibacterial Studies : Research has shown that related benzothiazole compounds exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
  • Anticancer Studies : In vitro studies demonstrated that certain derivatives led to a dose-dependent decrease in cell viability across multiple cancer cell lines. The mechanisms identified include apoptosis induction via mitochondrial pathways and inhibition of key signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:

Biological Activity

Overview

4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this specific compound, supported by various studies and data.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C14H8ClFN2OSC_{14}H_8ClFN_2OS. The structure features a benzamide group linked to a benzothiazole moiety, which is crucial for its biological activity.

PropertyValue
Molecular Weight292.74 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
CAS Number392289-83-7

Synthesis Methods

The synthesis typically involves a condensation reaction between 6-fluoro-1,3-benzothiazol-2-ylamine and 4-chlorobenzoyl chloride under mild conditions. Techniques such as microwave irradiation have been explored to enhance yield and purity during production.

Antimicrobial and Antifungal Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that related compounds inhibit the growth of various pathogens. The specific activity of this compound against bacteria and fungi remains an area for further exploration but suggests potential efficacy based on structural similarities with other active benzothiazoles .

Anticancer Activity

Benzothiazole derivatives have gained attention for their anticancer properties. A study highlighted that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. For example:

  • Compound B7 (a related benzothiazole derivative) showed significant inhibition of cell proliferation in A431, A549, and H1299 cancer cells.
  • It induced apoptosis and arrested the cell cycle at concentrations as low as 1 μM .

The structure of this compound suggests it may exhibit similar or enhanced anticancer activity due to the presence of both chloro and fluoro substituents which can influence its interaction with biological targets.

Case Studies

Several studies have focused on the biological evaluation of benzothiazole derivatives:

  • Antitumor Activity : Research has shown that modifications in the benzothiazole nucleus can enhance anticancer activity. For instance, compounds with electron-donating groups exhibited greater potency against cancer cells compared to those with electron-withdrawing groups .
  • Cytotoxicity Assessment : In vitro studies indicated that certain benzothiazole derivatives achieved IC50 values in the micromolar range against various cancer lines, suggesting potential therapeutic applications .

Q & A

Q. Characterization :

  • NMR : Confirm amide bond formation (δ 10–12 ppm for NH in 1^1H NMR) and aromatic proton patterns.

  • IR : Identify C=O stretch (~1650 cm1^{-1}) and C-Cl/F vibrations (~700–800 cm1^{-1}) .

    • Data Table :
IntermediateKey Spectral PeaksYield (%)
6-Fluoro-1,3-benzothiazol-2-amine1^1H NMR (CDCl3_3): δ 7.2–7.8 (m, Ar-H)75–85
Final Product13^{13}C NMR: 165 ppm (C=O)60–70

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology : Combine multiple techniques:
  • X-ray Crystallography : Resolve crystal packing and hydrogen bonding (e.g., N–H⋯N interactions observed in similar benzothiazole derivatives) .
  • Mass Spectrometry : Confirm molecular weight (e.g., FABMS: m/z 466 for related analogs) .
  • Elemental Analysis : Validate C, H, N, S, Cl, and F percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Methodology :

Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .

Solvent Screening : Predict solvent effects on yield via COSMO-RS simulations (e.g., pyridine vs. DMF polarity effects) .

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